4-Iodocolchicine

Selectivity Index Colon adenocarcinoma LoVo cell line

4-Iodocolchicine is a synthetic, C-4 halogen-substituted derivative of the plant alkaloid colchicine, belonging to the colchicinoid class of microtubule-destabilizing agents. The compound is prepared via electrophilic iodination of colchicine at the C-4 position using N-iodosuccinimide (NIS), achieving reported yields of 95–99%.

Molecular Formula C22H24INO6
Molecular Weight 525.3 g/mol
Cat. No. B8143977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodocolchicine
Molecular FormulaC22H24INO6
Molecular Weight525.3 g/mol
Structural Identifiers
SMILESCC(=O)NC1CCC2=C(C3=CC=C(C(=O)C=C13)OC)C(=C(C(=C2I)OC)OC)OC
InChIInChI=1S/C22H24INO6/c1-11(25)24-15-8-6-13-18(12-7-9-17(27-2)16(26)10-14(12)15)20(28-3)22(30-5)21(29-4)19(13)23/h7,9-10,15H,6,8H2,1-5H3,(H,24,25)/t15-/m0/s1
InChIKeyWIWJNCZWMJJTJH-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Iodocolchicine Procurement Guide: A C-4 Halogenated Colchicine Analog with Quantified Antiproliferative Selectivity


4-Iodocolchicine is a synthetic, C-4 halogen-substituted derivative of the plant alkaloid colchicine, belonging to the colchicinoid class of microtubule-destabilizing agents [1]. The compound is prepared via electrophilic iodination of colchicine at the C-4 position using N-iodosuccinimide (NIS), achieving reported yields of 95–99% [1][2]. Like its parent, 4-iodocolchicine binds to β-tubulin at the colchicine-binding site and inhibits tubulin polymerization, leading to mitotic arrest and apoptosis. However, substitution at the C-4 position with iodine alters both its cytotoxic potency and selectivity profile relative to unmodified colchicine and other 4-halo congeners, making it a distinct entity for structure–activity relationship (SAR) studies and anticancer lead optimization [1][2].

Why 4-Iodocolchicine Cannot Be Interchanged with Colchicine or Other 4-Halo Analogs: Evidence-Based Procurement Rationale


Although colchicine, 4-fluorocolchicine, 4-chlorocolchicine, 4-bromocolchicine, and 4-iodocolchicine share a common tropolone alkaloid scaffold and all target the colchicine-binding site on β-tubulin, their quantitative antiproliferative potency, selectivity indices, and resistance profiles diverge substantially across cancer cell lines. Published head-to-head cytotoxicity panels demonstrate that the identity of the C-4 halogen atom modulates both the magnitude of growth inhibition and the tumor-versus-normal-cell selectivity in a halogen-dependent manner [1][2]. Furthermore, 4-iodocolchicine exhibits a unique resistance index (RI) and a distinct selectivity index (SI) in colon adenocarcinoma models that differ from colchicine and other 4-halo analogs, meaning that simple potency rank-ordering cannot predict which analog will perform optimally in a given cellular context. These quantifiable divergences make generic interchange scientifically unsound for applications requiring defined selectivity windows, cell-line-specific potency, or specific tubulin-isotype binding profiles [2][3].

4-Iodocolchicine Quantitative Differentiation Evidence: Comparator-Anchored Potency, Selectivity, and Binding Data


Selectivity Advantage in Colon Adenocarcinoma: 4-Iodocolchicine SI of 13.5 vs Colchicine SI of 1.9 in LoVo Cells

In a direct head-to-head cytotoxicity panel comparing colchicine (compound 1) with 4-iodocolchicine (compound 7) and other C-4/C-10 derivatives against four human cancer cell lines and a normal murine fibroblast line (BALB/3T3), 4-iodocolchicine demonstrated a Selectivity Index (SI = IC50 BALB/3T3 / IC50 LoVo) of 13.5, compared to an SI of only 1.9 for colchicine in the same LoVo colon adenocarcinoma line. This represents a 7.1-fold improvement in tumor-over-normal-cell selectivity [1]. The SI for 4-bromothiocolchicine (compound 6, SI = 7.4) and 4-iodothiocolchicine (compound 8, SI = 16.4) are also reported in the same study [1].

Selectivity Index Colon adenocarcinoma LoVo cell line

Potency Enhancement Across Colon and Lung Cancer Lines: 4-Iodocolchicine IC50 Values vs Colchicine in A549, HT29, and HCT116

A 2011 structure–activity study directly compared the antiproliferative activity of four 4-halocolchicines (3: F, 4: Cl, 5: Br, 6: I) against colchicine (1) in A549 (lung adenocarcinoma), HT29 (colon adenocarcinoma), and HCT116 (colorectal carcinoma) cell lines. 4-Iodocolchicine (6) exhibited IC50 values of 0.032 μM (A549), 0.006 μM (HT29), and 0.007 μM (HCT116), compared to colchicine values of 0.054 μM, 0.008 μM, and 0.011 μM respectively — corresponding to 1.7-fold (A549), 1.3-fold (HT29), and 1.6-fold (HCT116) increases in potency [1]. Notably, 4-chlorocolchicine and 4-bromocolchicine showed even greater potency in these lines (A549 IC50 = 0.012 and 0.014 μM), demonstrating that iodine occupies an intermediate position among the 4-halo series [1].

IC50 Colorectal carcinoma Lung adenocarcinoma

β-Tubulin Binding Energy: 4-Iodocolchicine Shows Weaker In Silico Affinity than Colchicine Despite Superior Cellular Activity

Molecular docking simulations using AutoDock4 against a homology model of human βI-tubulin (TBB5_HUMAN) yielded a calculated binding energy of −7.53 kcal/mol for 4-iodocolchicine (compound 7), compared to −8.09 kcal/mol for colchicine (compound 1) — a 0.56 kcal/mol weaker predicted binding affinity [1]. In contrast, the double-modified derivative 4-iodothiocolchicine (compound 8) had a binding energy of −7.33 kcal/mol [1]. A separate 2021 study from the same research group confirmed that certain 4-iodo-N-deacetylthiocolchicine derivatives achieve binding energies lower than −8.70 kcal/mol, exceeding colchicine's −8.09 kcal/mol [2]. The disconnect between weaker in silico binding and superior cellular potency and selectivity (see Evidence Items 1–2) suggests that factors beyond static tubulin-binding affinity — such as cellular uptake, intracellular retention, or efflux pump recognition — contribute to the pharmacological profile of 4-iodocolchicine.

Molecular docking β-tubulin binding Colchicine-binding site

Prodrug Activation by Cathepsin B: 4-Iodocolchicine as a Scaffold for Tumor-Selective Prodrug Design

The 2011 study by Yasobu et al. demonstrated that 4-substituted colchicine derivatives — including 4-iodocolchicine — can be elaborated into dipeptide-conjugated prodrugs that are selectively activated by cathepsin B, a cysteine protease overexpressed in many solid tumors [1]. While specific IC50 values for the 4-iodocolchicine-derived prodrug were not reported in the extractable text, the study explicitly states that these prodrugs 'exhibited selective toxicity to the tumor cells,' and the underlying 4-halo derivatives (including 4-iodocolchicine) showed 'higher activity against cancer cell lines (A549, HT29, HCT116) as well as on mice transplanted with the HCT116 human colorectal carcinoma cell line than colchicine (1)' [1]. The C-4 iodine atom serves as a stable handle for further derivatization, as evidenced by its use as a precursor in CuI-mediated trifluoromethylation to produce 4-(trifluoromethyl)colchicine in 68% yield [2].

Prodrug Cathepsin B activation Tumor-selective toxicity

Resistance Profile in Doxorubicin-Resistant Colon Cancer: 4-Iodocolchicine RI = 278 vs Colchicine RI = 24.5

In the same 2018 head-to-head cytotoxicity panel, the Resistance Index (RI = IC50 LoVo/DX / IC50 LoVo) was calculated for each compound to assess cross-resistance in a doxorubicin-resistant colon adenocarcinoma subline. 4-Iodocolchicine (compound 7) exhibited an RI of 278.0, markedly higher than colchicine's RI of 24.5, and also higher than 4-bromothiocolchicine (RI = 9.6) and 4-iodothiocolchicine (RI = 91.7) [1]. An RI > 10 indicates strong drug resistance [1]. This extreme RI value for 4-iodocolchicine — the highest in the entire panel — indicates that the LoVo/DX subline is highly cross-resistant to this specific analog, possibly due to enhanced efflux mediated by P-glycoprotein or other ABC transporters that recognize the iodine substituent [1]. In contrast, 4-iodocolchicine's potency in the parental LoVo line (IC50 = 0.010 μM) was actually the best among all tested compounds [1].

Drug resistance LoVo/DX Resistance Index

4-Iodocolchicine: Recommended Research and Industrial Application Scenarios Based on Verified Differential Evidence


Colon Adenocarcinoma (LoVo) Selective Cytotoxicity Studies Requiring High SI Windows

4-Iodocolchicine is the preferred colchicinoid for experiments demanding a wide selectivity window in LoVo colon adenocarcinoma models. With an SI of 13.5 — 7.1-fold higher than colchicine (SI = 1.9) — it enables the study of microtubule-targeting agents at concentrations that discriminate between tumor and normal fibroblast cells [1]. Researchers profiling selective antimitotic agents for colon cancer should prioritize 4-iodocolchicine over colchicine or other 4-halo analogs on the basis of this quantified selectivity advantage. The compound's exceptionally low LoVo IC50 (0.010 μM) further supports its use in high-sensitivity antiproliferative assays where sub-100 nM potency is required [1].

ABC Transporter-Mediated Drug Resistance Mechanistic Studies Using the LoVo/DX Model

The extreme Resistance Index of 278.0 exhibited by 4-iodocolchicine in the doxorubicin-resistant LoVo/DX subline — the highest RI in the entire 8-compound panel — positions this analog as a uniquely informative tool compound for studying multidrug resistance mechanisms [1]. When co-profiled with 4-bromothiocolchicine (RI = 9.6) or 4-iodothiocolchicine (RI = 91.7), 4-iodocolchicine enables structure-resistance relationship studies that probe how the C-4 iodine substituent and the C-10 methoxy/thio group independently contribute to efflux transporter recognition [1]. This scenario is particularly relevant for groups investigating P-glycoprotein substrate specificity or designing colchicinoids with reduced MDR susceptibility.

Cathepsin B-Activated Prodrug Design Using 4-Iodocolchicine as a Core Scaffold

4-Iodocolchicine has been explicitly validated as a substrate for prodrug elaboration via dipeptide conjugation, with the resulting prodrugs demonstrating cathepsin B-dependent activation and tumor-selective toxicity [1]. The C-4 iodine atom also enables further synthetic diversification — for example, CuI-mediated trifluoromethylation to yield 4-(trifluoromethyl)colchicine in 68% yield [2]. Medicinal chemistry teams pursuing tumor-microenvironment-activated colchicinoid prodrugs should select 4-iodocolchicine as a starting material because its iodine substituent serves dual purposes: (a) it provides the halogen-dependent potency and selectivity profile documented in the primary literature, and (b) it functions as a synthetic handle for cross-coupling or substitution chemistry to generate derivative libraries for SAR exploration [1][2].

β-Tubulin Isotype Profiling and Non-Affinity Determinants of Colchicinoid Activity

The dissociation between 4-iodocolchicine's weaker in silico tubulin-binding energy (−7.53 kcal/mol) and its superior cellular potency and selectivity relative to colchicine (−8.09 kcal/mol) makes this compound a valuable probe for investigating non-binding-site determinants of colchicinoid pharmacology [1]. Researchers studying factors such as differential cellular uptake, intracellular accumulation, metabolic stability, or tubulin isotype-specific effects that are not captured by static docking scores should include 4-iodocolchicine alongside colchicine and 4-chlorocolchicine in their compound panels to deconvolve binding affinity from cellular activity [1][2]. This scenario is enhanced by the availability of molecular docking data across eight human β-tubulin isotypes for the broader colchicine derivative series [1].

Quote Request

Request a Quote for 4-Iodocolchicine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.